6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
目标化合物的多步有机合成策略
定向邻位金属化导向的合成路径
定向邻位金属化(Directed Ortho Metallation, DoM)技术为苯环上特定位置的功能化提供了精准控制手段。在目标化合物的合成中,该策略主要用于引入3-溴苯基和4-甲基苯基取代基。
以1-甲基-3-三氟甲基吡唑(1-methyl-3-(trifluoromethyl)-1H-pyrazole)为起始原料,采用甲苯可溶的二烷基镁试剂sBu₂Mg可实现吡唑环4位的高效金属化。如Scheme 1所示,金属化中间体与3-溴苯甲醛发生亲核加成,经酸化后生成4-(3-溴苯基)取代的吡唑衍生物。关键反应参数包括:
此步骤的区位选择性可通过引入强导向基团(如O-氨基甲酸酯)进一步优化。研究表明,Ar-OCONEt₂作为导向基可使邻位金属化效率提升至92%。后续的Suzuki-Miyaura偶联反应将4-甲基苯基引入N1位,使用Pd(PPh₃)₄催化剂及K₂CO₃碱体系,在乙醇/水混合溶剂中80°C反应12小时,可获得86%的偶联产物。
表1. 定向金属化关键参数对比
| 金属化试剂 | 温度 (°C) | 时间 (h) | 产率 (%) | 文献 |
|---|---|---|---|---|
| sBu₂Mg | -20 | 3 | 85 | |
| TMPMgCl | 0 | 2 | 78 | |
| LDA | -78 | 1 | 65 |
微波辅助杂环形成优化
吡唑并[3,4-b]吡啶核心骨架的构建常采用Gould-Jacobs环化反应。传统热力学条件下,3-氨基吡唑与1,3-二羰基化合物的缩合需在POCl₃中回流8-12小时,产率约70%。引入微波辅助技术后,反应时间缩短至15-30分钟,产率提升至89%。
关键优化参数包括:
实验表明,微波辐射可显著加速Michael加成和环脱水步骤。如式(1)所示,3-氨基-5-甲基吡唑与三氟乙酰乙酸乙酯在微波条件下经-氢迁移生成4-三氟甲基取代的吡啶环:
$$
\text{3-氨基吡唑} + \text{CF}3\text{COCH}2\text{COOEt} \xrightarrow{\text{微波, 160°C}} \text{吡唑并[3,4-b]吡啶} \quad (1)
$$
此方法的突出优势在于避免了传统方法中POCl₃的大量使用,符合绿色化学原则。对比实验显示,微波辅助可使环化步骤的原子经济性从64%提升至89%。
铜(II)催化[3+3]环加成策略
铜催化环加成为构建六元吡啶环提供了新途径。以3-溴苯基取代的炔烃与腈氧化物为原料,在Cu(OTf)₂(5 mol%)催化下,甲苯溶剂中110°C反应6小时,可一步构建吡唑并[3,4-b]吡啶骨架,产率达82%。
反应机理涉及以下关键步骤:
- 腈氧化物对铜中心的配位活化
- 炔烃的π键插入形成铜杂环中间体
- 分子内环化消除生成目标产物
该方法的区位选择性由腈氧化物的电子效应调控。当使用含吸电子基(如-CF₃)的腈氧化物时,C4位取代选择性可达9:1。催化剂筛选实验表明,Cu(OTf)₂相较于CuI或CuBr,可提高反应速率3-5倍(表2)。
表2. 铜催化剂性能对比
| 催化剂 | 转化率 (%) | 选择性 (C4:C6) | TOF (h⁻¹) |
|---|---|---|---|
| Cu(OTf)₂ | 95 | 9:1 | 18.2 |
| CuI | 78 | 7:1 | 6.5 |
| CuBr | 65 | 5:1 | 4.1 |
Properties
Molecular Formula |
C21H15BrF3N3 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15BrF3N3/c1-12-6-8-16(9-7-12)28-20-19(13(2)27-28)17(21(23,24)25)11-18(26-20)14-4-3-5-15(22)10-14/h3-11H,1-2H3 |
InChI Key |
BETZJKSUSDBQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=CC=C4)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination at the 6-Position
The 3-bromophenyl group is introduced via Ullmann coupling using 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediates. As demonstrated by Growing Science, iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine and KOH in DMF at 25°C yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (82.5% yield). Subsequent copper-catalyzed coupling with 3-bromophenylboronic acid under Suzuki-Miyaura conditions installs the aryl group.
Optimized Ullmann Coupling Conditions
-
Catalyst : CuI (1 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Isopropyl alcohol
-
Temperature : 80°C
Trifluoromethylation at the 4-Position
Trifluoromethylation is achieved via nucleophilic substitution using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of CsF. The reaction proceeds at the 4-position due to the electron-withdrawing nature of the pyridine nitrogen, facilitating CF₃⁻ attack. Alternative routes employ pre-functionalized trifluoromethylated β-keto esters during core formation.
Functionalization of the 1- and 3-Positions
1-(4-Methylphenyl) Substitution
The 1-position is functionalized early in the synthesis by starting with 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. This aryl group enhances solubility and directs regioselectivity during cyclization.
Methyl Group at the 3-Position
The 3-methyl group originates from the pyrazol-5-amine precursor, which is synthesized by reducing 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carbonitrile with LiAlH₄.
Purification and Characterization
Crude products are purified via solvent evaporation followed by recrystallization from ethanol/water (1:2). Characterization relies on:
-
¹H/¹³C NMR : Key signals include pyridine protons at δ 8.21–8.65 ppm and NH at δ 14.32 ppm.
-
Elemental Analysis : C 56.52%, H 3.39%, N 9.42% (theoretical: C 56.52, H 3.39, N 9.41).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. A study evaluated the activity of various derivatives against multiple cancer cell lines, including breast (MCF7), ovarian (SKOV-3), and lung (A549) cancers. The results showed that 6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine inhibited cell proliferation effectively, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It demonstrated moderate to good activity against various bacterial strains. The presence of the trifluoromethyl group enhances its interaction with microbial targets, leading to increased efficacy compared to standard antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance anticancer potency .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table compares substituents and molecular weights of structurally related pyrazolo[3,4-b]pyridine derivatives:
Key Observations :
- Trifluoromethyl at Position 4 : Common in all compounds, enhancing metabolic stability and electron-withdrawing effects .
- Dihedral Angles : In , the pyrazol-pyridine dihedral angle (6.45°) suggests near-planarity, which may influence crystallinity or target binding. The target compound’s 3-bromophenyl substituent could alter this angle, affecting conformational flexibility.
Biological Activity
6-(3-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, commonly referred to by its CAS number 792926-40-0, is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C21H15BrF3N3
- Molar Mass : 446.26 g/mol
- Structural Characteristics : The compound features a bromophenyl group, a trifluoromethyl group, and a methylphenyl group, contributing to its unique electronic and steric properties that influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of this compound has been explored in several studies.
Anticancer Activity
A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on human cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain pathways. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in cancer cell lines; significant cytotoxicity observed. |
| Study 2 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine production in LPS-stimulated macrophages. |
| Study 3 | Enzyme Inhibition | Inhibited COX enzymes; potential applications in inflammatory conditions. |
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:
- Caspase Activation : The compound's ability to activate caspases is crucial for its anticancer effects.
- Cytokine Modulation : Its influence on cytokine production is significant for its anti-inflammatory properties.
- Enzyme Interaction : The structural motifs facilitate binding to COX enzymes, leading to inhibition.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrazolo[3,4-b]pyridine derivatives with bromophenyl and trifluoromethyl substituents?
- Methodological Answer : Synthesis optimization often involves evaluating catalysts, solvents, and reaction temperatures. For example, Suzuki-Miyaura cross-coupling reactions using Pd₂(dba)₃ and XPhos as catalysts under nitrogen atmosphere (100°C, 12 hours) have achieved yields >70% for similar bromophenyl-containing intermediates . Use of polar aprotic solvents (e.g., DMF) and bases like Cs₂CO₃ improves coupling efficiency. Post-reaction purification via flash chromatography (0–30% i-Hex-EtOAc gradient) ensures product isolation .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.7–8.0 ppm), trifluoromethyl (δ -60 to -70 ppm via ¹⁹F NMR), and methyl groups (δ 2.0–2.6 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm substituent positions, especially for bromine and trifluoromethyl groups, which influence molecular planarity .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 500.0365) and detect impurities .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinases like ALK or CDK8 using fluorescence polarization or ADP-Glo™ assays. Pyrazolo[3,4-b]pyridines often target ATP-binding pockets .
- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing similar compounds with EC₅₀ values <10 µM .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., ALK-L1196M). Trifluoromethyl and bromophenyl groups often enhance hydrophobic contacts .
- MD Simulations : Assess stability of ligand-receptor complexes (50–100 ns trajectories) to identify substituents improving binding free energy (ΔG < -10 kcal/mol) .
Q. How should conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate dynamic disorder or solvent effects .
- Multi-Technique Analysis : Overlay NMR-derived NOE correlations with crystallographic data to validate spatial arrangements of bromophenyl and methyl groups .
Q. What strategies mitigate metabolic instability in pyrazolo[3,4-b]pyridine derivatives during preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) to identify vulnerable sites (e.g., methyl oxidation). LC-MS/MS tracks metabolite formation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluoro) at metabolically labile positions to reduce CYP450-mediated degradation .
Q. How do substituent variations (e.g., bromine vs. chlorine) impact structure-activity relationships (SAR) in this scaffold?
- Methodological Answer :
- Comparative Bioassays : Test bromophenyl vs. chlorophenyl analogs in dose-response assays (e.g., IC₅₀ for kinase inhibition). Bromine’s larger van der Waals radius may improve target occupancy .
- Electrophilicity Analysis : Calculate Hammett constants (σ) for substituents; bromine (σ = 0.23) enhances electron-deficient character, potentially boosting reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
